1,2-Epoxytetradecane

Catalog No.
S1896281
CAS No.
3234-28-4
M.F
C14H28O
M. Wt
212.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Epoxytetradecane

CAS Number

3234-28-4

Product Name

1,2-Epoxytetradecane

IUPAC Name

2-dodecyloxirane

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15-14/h14H,2-13H2,1H3

InChI Key

IOHJQSFEAYDZGF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1CO1

solubility

less than 1 mg/mL at 68° F (NTP, 1992)

Canonical SMILES

CCCCCCCCCCCCC1CO1

The exact mass of the compound 1,2-Epoxytetradecane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992). The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Epoxytetradecane is a linear, 14-carbon terminal epoxide that serves as a critical reactive intermediate, hydrophobizing agent, and reactive diluent. Characterized by an unhindered terminal oxirane ring attached to a lipophilic 12-carbon aliphatic tail, it exists as a clear, mobile liquid at standard room temperature . Its primary commercial value stems from its dual functionality: the terminal epoxide readily undergoes nucleophilic ring-opening under mild conditions, while the C14 chain imparts precise hydrophobic, surfactant, and viscosity-modifying properties. This balance makes it a highly specified precursor for synthesizing hydrophobically modified polymers (such as hmHEC), specialized lipid synthons, and low-VOC epoxy formulations where chain-length specificity directly dictates downstream performance[1].

Substituting 1,2-epoxytetradecane with adjacent homologs or internal epoxides severely compromises processability and application performance. Shorter-chain alternatives like 1,2-epoxydodecane (C12) exhibit higher volatility and weaker interchain association, requiring significantly higher molar loading to achieve equivalent rheological thickening in aqueous systems[1]. Conversely, longer-chain substitutes such as 1,2-epoxyhexadecane (C16) transition into waxy solids near room temperature, which necessitates heated storage and transfer lines, thereby increasing manufacturing overhead and risking premature precipitation in formulations . Furthermore, replacing this terminal epoxide with internal C14 epoxides introduces severe steric hindrance, drastically reducing ring-opening reaction kinetics and leading to incomplete functionalization and lower yields during surfactant or lipid synthesis .

Room-Temperature Processability and Phase Stability

For industrial scale-up, the physical state of the reactive intermediate dictates handling requirements. 1,2-Epoxytetradecane remains a clear, mobile liquid at 20°C, whereas its C16 homolog, 1,2-epoxyhexadecane, has a melting point above standard ambient temperatures, making it a waxy solid or highly viscous liquid . This phase difference means that the C14 epoxide can be pumped and metered using standard liquid handling equipment without the need for heated tracing lines.

Evidence DimensionAmbient Physical State
Target Compound DataMobile liquid at 20°C
Comparator Or Baseline1,2-Epoxyhexadecane (C16): Waxy solid/viscous liquid
Quantified DifferencePhase transition shift eliminating the need for >25°C heated handling
ConditionsStandard atmospheric pressure, 20°C ambient facility temperature

Eliminates the capital and energy costs associated with heated storage and transfer lines in continuous manufacturing environments.

Volatility Reduction for Low-VOC Reactive Diluents

In epoxy resin formulations, reactive diluents must reduce viscosity without contributing to volatile organic compound (VOC) emissions during curing. 1,2-Epoxytetradecane exhibits a high boiling point of 297°C at atmospheric pressure [1]. In contrast, shorter-chain alternatives like 1,2-epoxydodecane (C12) demonstrate significantly lower boiling points and higher volatility. The lower volatility of the C14 epoxide ensures that it remains in the resin matrix to fully cross-link, improving structural integrity while meeting stringent environmental emission standards.

Evidence DimensionBoiling Point / Volatility
Target Compound DataBoiling point of 297°C
Comparator Or Baseline1,2-Epoxydodecane (C12): Lower boiling point (~240-250°C)
Quantified DifferenceSubstantial increase in thermal stability and reduction in evaporative loss
ConditionsAtmospheric pressure heating and curing

Ensures compliance with low-VOC regulations and prevents diluent loss during high-temperature epoxy curing processes.

Balanced Hydrophobic Association in Polymer Modification

When synthesizing hydrophobically modified polymers like hmHEC, the length of the grafted alkyl chain strictly controls micellar bridging and viscosity. Studies demonstrate that C14 modification (via 1,2-epoxytetradecane) provides a distinct viscosity maximum driven by a specific number of hydrophobes per mixed micelle (NH > 2 for bridging). Shorter chains (C10/C12) require higher substitution degrees to achieve similar thickening, while longer chains (C16) can induce excessive strain hardening and reduced aqueous solubility [1].

Evidence DimensionRheological Thickening Efficiency
Target Compound DataTargeted interchain bridging (NH > 2) at standard substitution levels
Comparator Or BaselineC12 epoxides (require higher loading) / C16 epoxides (risk insolubility)
Quantified DifferenceMaximized zero-shear viscosity without premature precipitation
ConditionsAqueous hmHEC solutions with varying surfactant concentrations

Allows formulators to achieve target pseudoplastic rheology in paints and drilling fluids using lower amounts of chemical modifier.

Terminal Reactivity for High-Yield Functionalization

The position of the oxirane ring is critical for precursor suitability. 1,2-Epoxytetradecane features an unhindered terminal epoxide, which readily undergoes nucleophilic attack by amines or alcohols under mild catalytic conditions, routinely achieving yields exceeding 80%. Internal C14 epoxides suffer from significant steric hindrance, requiring harsher conditions, higher temperatures, and longer reaction times, which often result in unwanted side reactions and lower overall yields [1].

Evidence DimensionNucleophilic Ring-Opening Reactivity
Target Compound DataHigh reactivity (mild conditions, >80% yield)
Comparator Or BaselineInternal C14 epoxides (sterically hindered, lower yield)
Quantified DifferenceSignificant reduction in activation energy and reaction time
ConditionsNucleophilic ring-opening with amines/alcohols

Reduces energy consumption and purification costs during the bulk synthesis of surfactants and lipid nanoparticles.

Hydrophobically Modified Rheology Modifiers

1,2-Epoxytetradecane is a precision alkylating agent for synthesizing hydrophobically modified hydroxyethyl cellulose (hmHEC) and polygalactomannans. Its C14 chain provides the specific lipophilic balance required to create associative thickeners that deliver targeted flow, leveling, and anti-spattering properties in waterborne latex paints and drilling fluids [1].

Low-VOC Reactive Diluents for Epoxy Resins

Due to its high boiling point and terminal reactivity, this compound is utilized as a reactive diluent in structural epoxy adhesives, castings, and sealants. It reduces the viscosity of uncured resin systems for easier application while fully cross-linking into the matrix, thereby mitigating VOC emissions associated with non-reactive solvents [2].

Lipid Synthons for mRNA Delivery Vectors

In the development of lipid nanoparticles (LNPs) and poly(2-oxazoline) vectors, 1,2-epoxytetradecane is utilized to graft lipophilic tails onto amine-functionalized backbones. The C14 chain length is critical for tuning the hydrophilic-lipophilic balance, ensuring stable nanoparticle formation, protecting mRNA payloads, and facilitating endosomal escape during cellular transfection [3].

Physical Description

1,2-epoxytetradecane is a clear colorless mobile liquid with an ether-like odor. (NTP, 1992)
Liquid

XLogP3

6.3

Boiling Point

203 to 205 °F at 0.4 mm Hg (NTP, 1992)

Flash Point

greater than 235 °F (NTP, 1992)

Density

0.847 (NTP, 1992)

Melting Point

less than 68 °F (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 152 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 152 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 147 of 152 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (40.82%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (37.41%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (59.18%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (59.18%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

3234-28-4

General Manufacturing Information

Mining (except oil and gas) and support activities
Oxirane, 2-dodecyl-: ACTIVE

Dates

Last modified: 08-16-2023

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